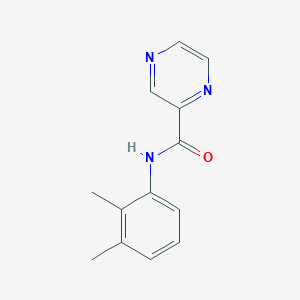
N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide belongs to a broader class of chemicals known for their varied applications, including organic light-emitting diodes (OLEDs), pharmaceuticals, and materials science. Pyrazine derivatives, in particular, have attracted attention due to their electronic and photophysical properties, which are useful in optoelectronic devices and as bioactive compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves catalytic reactions and coupling processes. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesized through a two-fold reaction under standard Sonogashira conditions, showcasing the adaptability of pyrazine cores for functionalization (Zhao et al., 2004). Similarly, pyrazine carboxamides and their derivatives are typically synthesized from pyrazine dicarboxylic anhydrides reacting with various amines, demonstrating a versatile approach for introducing different functional groups (Naredla et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives reveals a planar geometry that facilitates π-π stacking and hydrogen bonding, contributing to their crystalline stability and potential for supramolecular assembly. For example, detailed X-ray analysis and vibrational spectroscopy have been used to elucidate the structure of related compounds, highlighting the role of N—H⋯O and C—H⋯O interactions in their solid-state organization (Sasan et al., 2008).
Chemical Reactions and Properties
Pyrazine carboxamides undergo various chemical reactions, including condensation with aminoacetophenones and reactions with electrophilic and nucleophilic reagents. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical properties (El-Wahab et al., 2006). The presence of the pyrazine core and carboxamide group significantly influences their reactivity, allowing for the design of compounds with specific functionalities.
科学的研究の応用
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel compounds and their biological evaluation. For example, novel benzenesulfonamide derivatives have been synthesized and shown to exhibit in vitro antitumor activity against specific cell lines, highlighting the potential of pyrazine derivatives in cancer research (Fahim & Shalaby, 2019). This suggests that N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide could be explored for its antitumor properties.
Material Science and Chemical Properties
Research into the synthesis and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives indicates interest in pyrazine derivatives for applications in material science, particularly for light-emitting devices (Zhao et al., 2004). This suggests potential research avenues for N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide in the development of new materials with electronic or photonic applications.
Antimicrobial and Pharmacological Activities
The antimicrobial evaluation of pyrazole derivatives, including their synthesis and structural activity relationships, has been a subject of study, indicating the potential use of these compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012). This implies that N-(2,3-dimethylphenyl)-2-pyrazinecarboxamide could also be investigated for antimicrobial properties.
Safety and Hazards
特性
IUPAC Name |
N-(2,3-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-3-5-11(10(9)2)16-13(17)12-8-14-6-7-15-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJXYOKWJITMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)


![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)
